2-Chloro-3-methylbenzene-1-sulfonyl chloride
Overview
Description
2-Chloro-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O2S. It is a derivative of benzene, featuring a sulfonyl chloride group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-methylbenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorosulfonation of 3-methylbenzene (m-xylene) with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the sulfonyl chloride group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form 2-chloro-3-methylbenzene-1-sulfonic acid.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild to moderate conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Esters: Formed through substitution reactions with alcohols.
Sulfonic Acid Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
2-Chloro-3-methylbenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylbenzenesulfonyl chloride: Similar structure but with different positions of the chlorine and methyl groups.
4-Chloro-3-methylbenzenesulfonyl chloride: Another positional isomer with the chlorine and methyl groups at different positions.
2-Chloro-4-methylbenzenesulfonyl chloride: Similar structure with the chlorine and methyl groups at different positions.
Uniqueness
2-Chloro-3-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of products it can form. The position of the chlorine and methyl groups affects the compound’s electronic properties and steric interactions, making it distinct from other positional isomers.
Properties
IUPAC Name |
2-chloro-3-methylbenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKXJOYJKYIHFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270637 | |
Record name | 2-Chloro-3-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301270637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191545-47-7 | |
Record name | 2-Chloro-3-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191545-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301270637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.